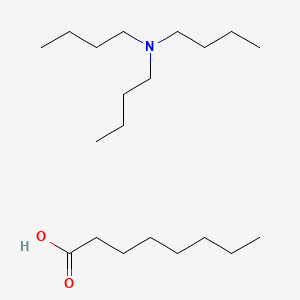
Einecs 260-409-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 260-409-7, also known as Norbornanediamine, is a cycloaliphatic amine. It is a low-viscosity liquid at ambient temperatures and is known for its heat resistance and toughness. This compound is used in various industrial applications, including as an epoxy curing agent and in the production of polyimide, polyamide, and polyurethane.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Norbornanediamine is synthesized through a series of chemical reactions involving the starting material bicyclo[2.2.1]heptane. The synthesis typically involves the following steps:
Hydrogenation: Bicyclo[2.2.1]heptane is hydrogenated in the presence of a catalyst to produce the corresponding amine.
Amidation: The resulting amine is then reacted with an appropriate acid to form the diamine.
Industrial Production Methods
In industrial settings, Norbornanediamine is produced in large quantities using similar synthetic routes but optimized for scale. The production process involves:
Catalytic Hydrogenation: Using a metal catalyst such as palladium or platinum to hydrogenate bicyclo[2.2.1]heptane.
Purification: The crude product is purified through distillation or recrystallization to obtain high-purity Norbornanediamine.
Analyse Des Réactions Chimiques
Types of Reactions
Norbornanediamine undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Produces oxides and hydroxylamines.
Reduction: Produces simpler amines.
Substitution: Produces substituted amines and amides.
Applications De Recherche Scientifique
Norbornanediamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of high-performance polymers and resins.
Mécanisme D'action
The mechanism of action of Norbornanediamine involves its interaction with various molecular targets. It acts as a nucleophile in chemical reactions, attacking electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Norbornanediamine is unique due to its cycloaliphatic structure, which imparts specific properties such as heat resistance and toughness. Similar compounds include:
Cyclohexanediamine: Another cycloaliphatic amine with similar properties but different reactivity.
Hexamethylenediamine: An aliphatic diamine used in the production of nylon.
Ethylenediamine: A simpler diamine with different chemical properties and applications.
Norbornanediamine stands out due to its specific structure and the resulting unique properties, making it valuable in specialized applications.
Propriétés
Numéro CAS |
56863-01-5 |
|---|---|
Formule moléculaire |
C20H43NO2 |
Poids moléculaire |
329.6 g/mol |
Nom IUPAC |
N,N-dibutylbutan-1-amine;octanoic acid |
InChI |
InChI=1S/C12H27N.C8H16O2/c1-4-7-10-13(11-8-5-2)12-9-6-3;1-2-3-4-5-6-7-8(9)10/h4-12H2,1-3H3;2-7H2,1H3,(H,9,10) |
Clé InChI |
FENTZGYTGCWDPS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CCCCN(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


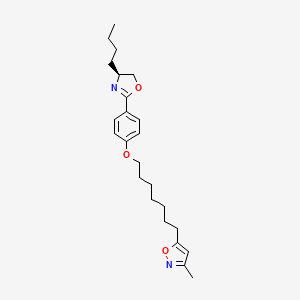
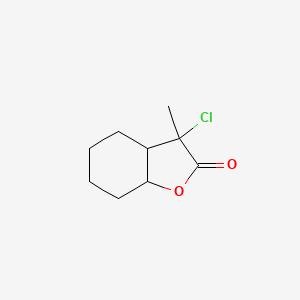

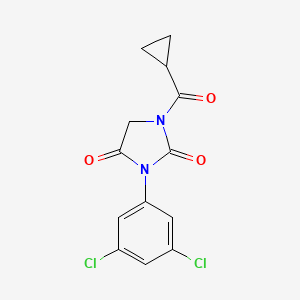
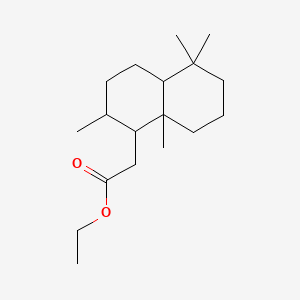
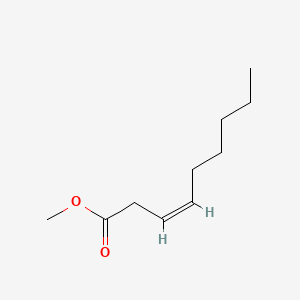
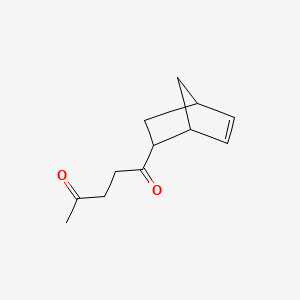
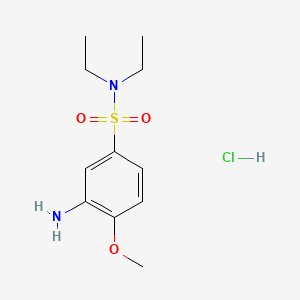
![N-[2-(6-Methoxy-1-methyl-9H-carbazol-2-yl)ethyl]-N-(phenylmethyl)acetamide](/img/structure/B12682283.png)
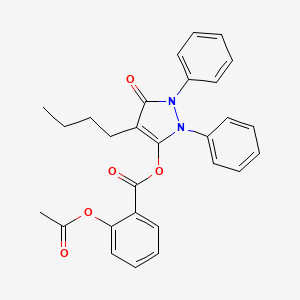
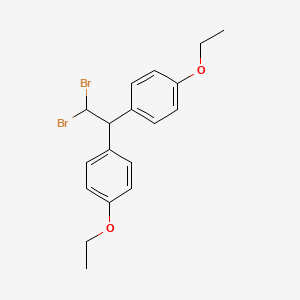
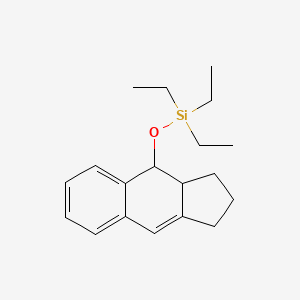
![4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate](/img/structure/B12682311.png)
![4-Methylcyclohexane-1,2-dione 2-[(4-methoxyphenyl)hydrazone]](/img/structure/B12682315.png)
